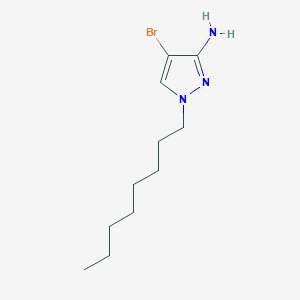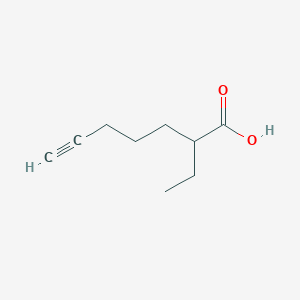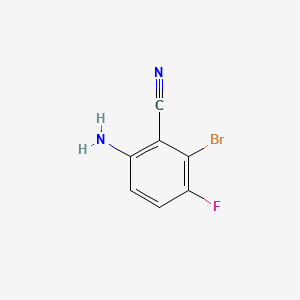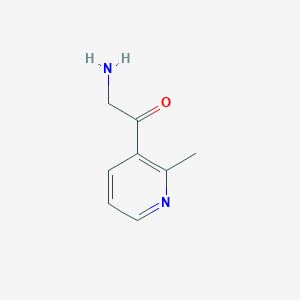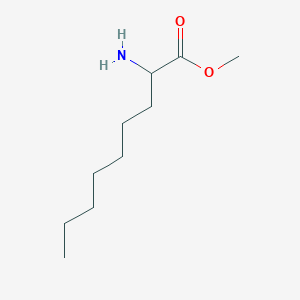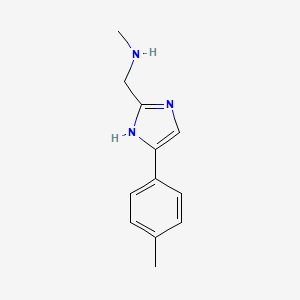![molecular formula C15H32ClN2O2 B13638493 2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride is a chemical compound with the molecular formula C15H32ClN2O2. It is known for its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a trimethylammonio propoxy group. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with 3-chloropropyltrimethylammonium chloride under specific conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity, often exceeding 95% .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylammonio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted piperidinyloxy compounds .
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a stable radical in various organic synthesis reactions.
Biology: The compound is used in studies involving free radicals and their effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in oxidative stress-related conditions, is ongoing.
Industry: It is used in the production of polymers and other materials where stable radicals are required
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride involves its ability to act as a stable radical. This stability allows it to participate in various chemical reactions without decomposing. The molecular targets and pathways involved include interactions with other radicals and reactive species, making it useful in studying radical-mediated processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
What sets 2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride apart from similar compounds is its unique combination of a piperidine ring with both tetramethyl and trimethylammonio propoxy groups. This structure provides enhanced stability and reactivity, making it particularly valuable in radical chemistry and related research fields .
Eigenschaften
Molekularformel |
C15H32ClN2O2 |
|---|---|
Molekulargewicht |
307.88 g/mol |
InChI |
InChI=1S/C15H32N2O2.ClH/c1-14(2)11-13(12-15(3,4)16(14)18)19-10-8-9-17(5,6)7;/h13H,8-12H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SMCPUWXZNFPBTF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CC(CC(N1[O])(C)C)OCCC[N+](C)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


